N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide
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Overview
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXYBENZAMIDE is a complex organic compound characterized by its unique structural components, including a bromofuran ring, a thiolane ring, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the bromofuran and thiolane intermediates. The bromofuran intermediate can be synthesized through bromination of furan, while the thiolane intermediate is prepared via oxidation of thiolane derivatives. The final step involves the coupling of these intermediates with 2-ethoxybenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The bromofuran ring can be reduced to form furan derivatives.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
Scientific Research Applications
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural components allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[(5-bromofuran-2-yl)methyl]-N-[(3R)-1,1-dioxo-1λ6-thiolan-3-yl]furan-2-carboxamide
- N-[(5-bromofuran-2-yl)methyl]-3-methylaniline
Uniqueness
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXYBENZAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits .
Properties
Molecular Formula |
C18H20BrNO5S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C18H20BrNO5S/c1-2-24-16-6-4-3-5-15(16)18(21)20(11-14-7-8-17(19)25-14)13-9-10-26(22,23)12-13/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
HTALWIKCLMVVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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